
1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the pyrrolidinyl urea class of compounds and has shown promising results in preclinical studies.
科学的研究の応用
Ion-Pair Binding and Metal Coordination
1-(4-(Difluoromethoxy)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and its derivatives have been explored in various scientific studies, focusing on their unique binding and coordination properties. For instance, urea-based ligands have demonstrated the ability to bind metal ions via nitrogen atoms or sulfur donors, showcasing their potential in forming contact ion-pairs through simultaneous coordination and hydrogen bonding interactions (Qureshi et al., 2009). This property is significant in the development of new materials and catalysts.
Anticancer Activity
Research has also been conducted on urea derivatives for their antiproliferative effects against various cancer cell lines. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have led to the discovery of compounds with significant inhibitory activities, highlighting the potential of these molecules as anticancer agents (Jian Feng et al., 2020).
Complexation with Anions
Urea derivatives exhibit a strong ability to form complexes with various anions, which is crucial in the realms of sensor development and environmental remediation. The study of urea and pyridyl ligands has revealed detailed insights into anion binding, which can be leveraged to design selective anion receptors (Marivel et al., 2011).
Host-Guest Chemistry
In the field of host-guest chemistry, urea-based macrocycles containing various functional groups such as phosphoryl, pyridine oxide, and urea binding sites have been designed and synthesized. These macrocycles exhibit selective complexation towards different metal ions and have potential applications in molecular recognition and catalysis (Kaplan et al., 1979).
Electrochemical Applications
The electrochemical conversion of urea to nitrogen using modified carbon electrodes represents an innovative approach to addressing environmental concerns associated with urea decomposition. This conversion process, facilitated by the catalytic activity of modified electrodes, underscores the potential of urea derivatives in environmental chemistry and pollution control (Watanabe et al., 2009).
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-12-2-6-15(7-3-12)24-11-14(10-17(24)25)23-19(26)22-13-4-8-16(9-5-13)27-18(20)21/h2-9,14,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHFPZMAJRYNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

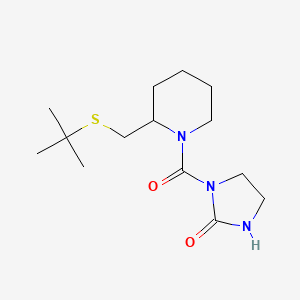
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
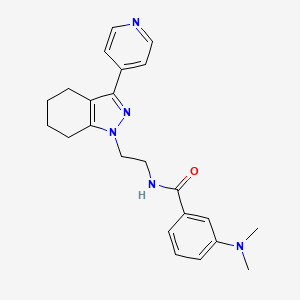
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
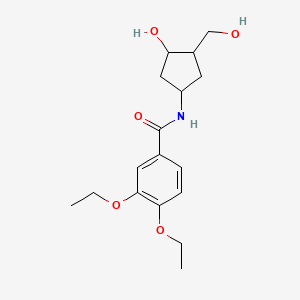
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)
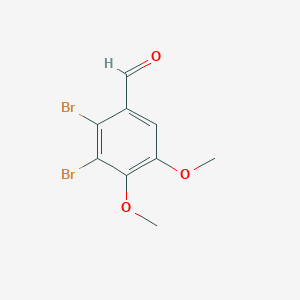

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)
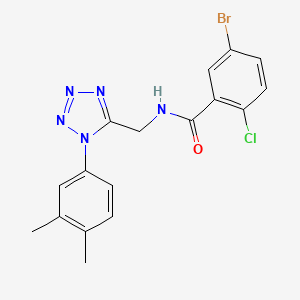
![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)
